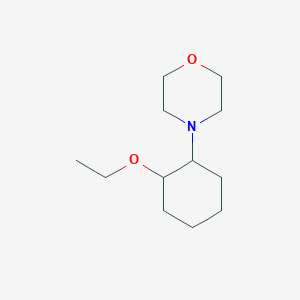
Benzene, (1-methylhexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (1-methylhexyl)-: . It is a derivative of benzene, where a methylhexyl group is attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Benzene, (1-methylhexyl)- can be synthesized through the alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of Benzene, (1-methylhexyl)- involves the Friedel-Crafts alkylation process. This method is favored due to its efficiency in producing alkylbenzenes. The reaction is carried out in large reactors where benzene and 1-chlorohexane are mixed with a catalyst like AlCl3, and the mixture is heated to facilitate the reaction .
化学反应分析
Types of Reactions:
Oxidation: Benzene, (1-methylhexyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hexylbenzene.
Substitution: Halogenated benzene derivatives.
科学研究应用
Benzene, (1-methylhexyl)- has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals
作用机制
The mechanism of action of Benzene, (1-methylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
相似化合物的比较
Toluene: A methyl group attached to the benzene ring.
Ethylbenzene: An ethyl group attached to the benzene ring.
Propylbenzene: A propyl group attached to the benzene ring.
Comparison:
Uniqueness: Benzene, (1-methylhexyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter alkylbenzenes. This longer chain can affect its solubility, boiling point, and reactivity.
属性
CAS 编号 |
2132-84-5 |
|---|---|
分子式 |
C13H20 |
分子量 |
176.30 g/mol |
IUPAC 名称 |
heptan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI 键 |
CAEGRAMHTMWFPP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


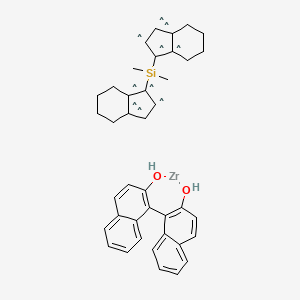
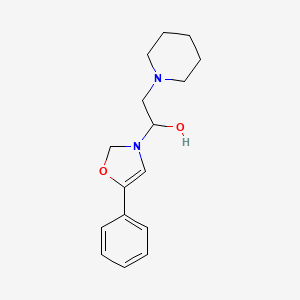
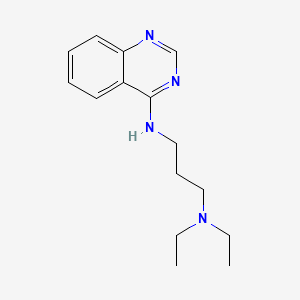
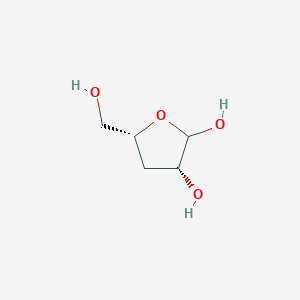
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
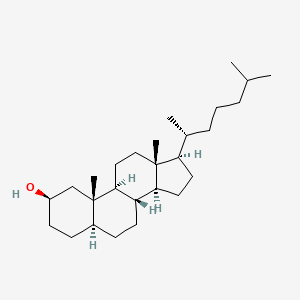
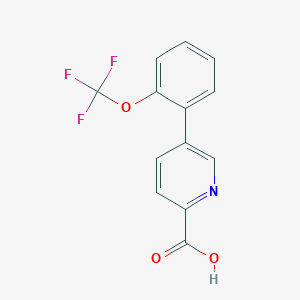



![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
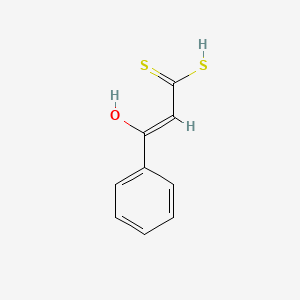
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
